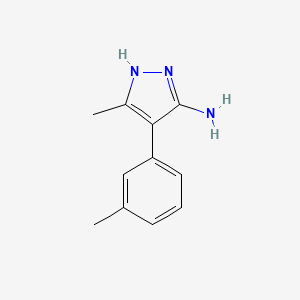

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine

Description

3-Methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by a 1H-pyrazole core substituted with a methyl group at position 3 and a 3-methylphenyl group at position 4. Its structural features influence physicochemical properties, such as solubility and melting point, and biological activity, particularly in enzyme inhibition ().

Propriétés

IUPAC Name |

5-methyl-4-(3-methylphenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-4-3-5-9(6-7)10-8(2)13-14-11(10)12/h3-6H,1-2H3,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWJNNUSSCINBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=C(NN=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclization of Precursors

One common method involves cyclization reactions using hydrazine derivatives and substituted diketones or nitriles. For example:

- Reaction Conditions : p-methyl-benzoylacetonitrile reacts with hydrazine hydrate in ethanol under reflux conditions.

- Mechanism : The hydrazine derivative interacts with the nitrile group to form the pyrazole ring structure.

- Yield : Typically high yields are achieved when reaction temperatures and solvent concentrations are optimized.

Multi-Step Protocols

Multi-step synthesis protocols are often employed for better control over substituent positioning:

- Step 1 : Formation of intermediate compounds such as 5-chloro-3-methyl-1-aryl-pyrazole derivatives.

- Step 2 : Functionalization via condensation reactions with hydrazine hydrate or thioureas.

- Optimization : Reaction temperature (120°C) and solvent-free conditions can improve efficiency.

Reaction Conditions

Solvent Systems

Different solvents play critical roles in controlling the reaction kinetics:

Catalysts

Catalysts such as phosphorous oxychloride (POCl₃) or acid-promoted systems can enhance cyclization reactions:

Microwave-Assisted Techniques

Microwave irradiation has been explored to reduce reaction times significantly:

- Example: Synthesis in methanol at 120°C under inert atmosphere achieves yields of up to 67% within less than an hour.

Analytical Characterization

After synthesis, the compound is characterized using advanced analytical techniques:

Spectroscopic Methods

- FT-IR : Confirms functional groups such as NH₂ and aromatic C-H bonds.

- ¹H NMR : Identifies substituent positions on the pyrazole ring.

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Crystallographic Analysis

X-ray crystallography resolves structural ambiguities, such as the planarity of the pyrazole ring and dihedral angles between substituents.

Data Table: Reaction Conditions Summary

| Method | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Cyclization with hydrazine | p-methyl-benzoylacetonitrile | Ethanol | Reflux | High |

| Multi-step synthesis | Hydrazine hydrate, thioureas | Dioxane | 120°C | >70 |

| Microwave-assisted synthesis | Methanol | Methanol | 120°C | ~67 |

Notes on Optimization

To maximize yield and purity:

- Use high-purity reagents to avoid side reactions.

- Optimize temperature and solvent concentration based on preliminary trials.

- Employ microwave-assisted techniques for time-efficient synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced hydrazine compounds, and various substituted pyrazole derivatives.

Applications De Recherche Scientifique

3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Medicine: It is investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

Key analogs differ in substituents at positions 3, 4, and 5 of the pyrazole core. These modifications impact electronic, steric, and hydrogen-bonding properties:

Key Observations :

Key Observations :

Physicochemical and Spectroscopic Properties

Activité Biologique

3-Methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

The molecular formula of this compound is CHN with a molecular weight of 214.27 g/mol. The compound features a pyrazole ring substituted at the 4-position with a 3-methylphenyl group, which is crucial for its biological activity.

Target Interactions

The compound interacts with various molecular targets, including enzymes and receptors. It is known to influence several biochemical pathways through:

- Covalent and Non-Covalent Interactions : The compound can form covalent bonds or engage in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and receptor binding.

- Enzyme Modulation : It has been shown to interact with enzymes involved in neurotransmitter synthesis and degradation, particularly influencing acetylcholine release at cholinergic synapses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

- Cytotoxicity Assays : Compounds derived from this structure have demonstrated significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and HepG2 (liver cancer). The IC values for some derivatives ranged from 60 nM to over 2000 nM, indicating varying levels of potency .

| Compound | Cell Line | IC (nM) |

|---|---|---|

| 4a | MCF7 | 60 |

| 4b | NUGC | 1280 |

| 6a | HepG2 | 1084 |

Antimicrobial Activity

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. These findings indicate potential applications in developing new antimicrobial agents.

Research Applications

The compound serves as a versatile building block in organic synthesis, leading to the development of complex heterocyclic structures. Its applications extend to:

- Drug Development : Investigating its potential as an enzyme inhibitor or receptor ligand.

- Synthetic Chemistry : Utilized in multi-component reactions to synthesize various bioactive compounds .

Case Studies

- Synthesis of Novel Derivatives : A study reported the synthesis of multiple derivatives from this compound, which were screened for their anticancer activity. Notably, some derivatives exhibited broad-spectrum antitumor activity across several cell lines .

- Mechanistic Studies : Research has focused on elucidating the mechanisms by which these compounds exert their effects, particularly their interaction with specific enzymes involved in metabolic pathways related to cancer proliferation .

Q & A

Q. What are the common synthetic routes for 3-methyl-4-(3-methylphenyl)-1H-pyrazol-5-amine, and how are intermediates characterized?

The compound is typically synthesized via multi-step protocols involving cyclization, oxidation, and acylation. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through cyclization of thiourea analogues or hydrazine derivatives. These intermediates are characterized using IR, NMR, and mass spectrometry. Final products are purified via column chromatography (hexane:ethyl acetate) .

Q. How is X-ray crystallography employed to confirm the structure of this pyrazole derivative?

Single-crystal X-ray diffraction (SC-XRD) is critical for resolving regiochemical ambiguities. For instance, SHELX software (e.g., SHELXL) refines crystallographic data to confirm bond angles, torsion angles, and hydrogen bonding networks. Studies on analogous compounds (e.g., halogenated pyrazoles) validate the planar geometry of the pyrazole core and substituent orientations .

Q. What in vitro biological assays are used to screen this compound for pharmacological activity?

Antitubercular, antimicrobial, and anticancer activities are assessed using standardized protocols. For example:

- Antitubercular : MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis H37Rv.

- Anticancer : Cytotoxicity via MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Activity data are compared against positive controls like isoniazid (antitubercular) or doxorubicin (anticancer) .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound derivatives?

Yield optimization involves:

- Catalyst Screening : Transition metals (e.g., Cu(II)) or tert-butylphosphonic acid enhance cyclization efficiency .

- Solvent-Free Conditions : Reactions under solvent-free or microwave-assisted conditions reduce side products .

- Acid Chloride Reactivity : Substituted benzoyl chlorides with electron-withdrawing groups (e.g., NO₂) improve acylation kinetics .

Q. How to address contradictory biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., pH, serum content) or structural variations in derivatives. Mitigation strategies include:

Q. What computational methods predict the binding affinity of this compound to target proteins?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like tubulin or mycobacterial enzymes. Key parameters include:

Q. How do hydrogen bonding patterns influence solubility and crystallinity?

Graph set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) rings in crystals. The amine group participates in N–H···N/O bonds, while methyl groups reduce polarity, lowering aqueous solubility. Co-crystallization with succinic acid improves bioavailability .

Q. What strategies improve regioselectivity in substitution reactions at the pyrazole core?

- Electronic Effects : Electron-rich substituents (e.g., methoxy) direct electrophiles to the 4-position.

- Steric Hindrance : Bulky groups at the 1-position favor 5-substitution.

- Protecting Groups : Boc-protected amines prevent unwanted side reactions .

Q. How do structural modifications impact structure-activity relationships (SAR)?

SAR studies reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.